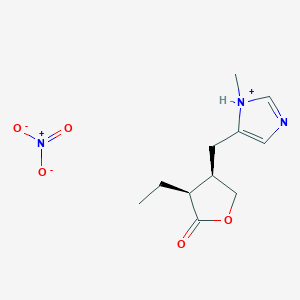
Pilocarpine nitrate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pilocarpine nitrate salt is a naturally occurring alkaloid derived from the Pilocarpus plants. It is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors. This compound is primarily used to treat dry mouth and various ophthalmic conditions, including elevated intraocular pressure and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pilocarpine nitrate salt is synthesized from pilocarpine, which is extracted from the leaves of Pilocarpus microphyllus. The extraction process involves moistening the sample with dilute sodium hydroxide to transform the alkaloid into its free-base form, followed by extraction using chloroform or a suitable organic solvent .
Industrial Production Methods
In industrial settings, pilocarpine is extracted from Pilocarpus jaborandi. The chemical synthesis of pilocarpine was first reported in 1933, but it was not commercially viable due to the long synthetic route focusing on isopilocarpine, which has significantly lower pharmacological activity compared to pilocarpine .
Chemical Reactions Analysis
Types of Reactions
Pilocarpine nitrate salt undergoes various chemical reactions, including:
Oxidation: Pilocarpine can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pilocarpine can lead to the formation of pilocarpic acid.
Scientific Research Applications
Pilocarpine nitrate salt has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Biology: Pilocarpine is used to induce seizures in animal models to study epilepsy.
Medicine: It is used to treat dry mouth caused by Sjogren’s Syndrome or radiotherapy for head and neck cancer.
Industry: This compound is used in the formulation of eye drops and other pharmaceutical products.
Mechanism of Action
Pilocarpine nitrate salt acts as a muscarinic receptor agonist. It primarily targets the muscarinic M3 receptor, which is expressed in various endocrine and exocrine glands, including the gastric and salivary glands. It also affects smooth muscle cells in the pupillary sphincter and ciliary bodies, causing muscle contraction and resulting in pupil constriction (miosis). This action helps reduce intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
Similar Compounds
Pilocarpine hydrochloride: Another salt form of pilocarpine used for similar medical applications.
Isopilocarpine: A less active isomer of pilocarpine.
Cevimeline: A muscarinic agonist used to treat dry mouth but with a different chemical structure.
Uniqueness
Pilocarpine nitrate salt is unique due to its specific action on muscarinic receptors and its effectiveness in treating both dry mouth and glaucoma. Its ability to induce miosis and reduce intraocular pressure makes it particularly valuable in ophthalmology .
Properties
Molecular Formula |
C11H17N3O5 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-1-ium-5-yl)methyl]oxolan-2-one;nitrate |
InChI |
InChI=1S/C11H16N2O2.NO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |
InChI Key |
FQTIRVOROACNDP-GNAZCLTHSA-O |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=C[NH+]2C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















